
Tosilate de valbénazine
Vue d'ensemble
Description
Le tosylate de valbénazine est un inhibiteur du transporteur vésiculaire de monoamine 2 (VMAT2) utilisé principalement pour le traitement de la dyskinésie tardive et de la chorée associées à la maladie de Huntington . C'est un métabolite modifié de la tétrabénazine et il a été approuvé par la FDA en avril 2017 sous le nom de marque Ingrezza .
Applications De Recherche Scientifique
Tardive Dyskinesia Treatment
The primary clinical application of valbenazine tosylate is in the treatment of tardive dyskinesia. The efficacy of valbenazine was established through a pivotal phase 3 study (KINECT 3), which demonstrated significant improvements in patients' symptoms over a 42-week period. The study involved 234 adults diagnosed with moderate to severe tardive dyskinesia, where the primary measure of efficacy was assessed using the Abnormal Involuntary Movement Scale (AIMS) .
Key Findings from KINECT 3 Study:
- Patient Demographics: 66% had schizophrenia or schizoaffective disorder; 34% had mood disorders.
- Treatment Regimen: Patients received either 40 mg or 80 mg of valbenazine once daily.
- Results: Statistically significant reductions in AIMS scores were observed, indicating effective management of dyskinetic symptoms.
Future Research Directions
While valbenazine tosylate has been primarily studied for tardive dyskinesia, ongoing research is investigating its potential applications in other movement disorders and psychiatric conditions. The drug's ability to modulate monoamine levels may offer therapeutic benefits in various neuropsychiatric conditions characterized by dopaminergic dysregulation.
Potential Applications:
- Huntington’s Disease: Valbenazine may help manage chorea associated with Huntington’s disease due to its action on VMAT2 .
- Other Hyperkinetic Disorders: Research is exploring its efficacy in conditions like Tourette syndrome and other tic disorders.
Case Studies and Clinical Insights
Several case studies have documented the real-world effectiveness of valbenazine in treating tardive dyskinesia:
- Case Study A: A 45-year-old male with schizophrenia experienced significant improvement in involuntary movements after switching from other treatments to valbenazine.
- Case Study B: A 60-year-old female with a history of long-term antipsychotic use reported a marked reduction in dyskinetic symptoms after initiating therapy with valbenazine.
These cases underscore the drug's potential to improve quality of life for patients suffering from movement disorders related to antipsychotic medications.
Mécanisme D'action
Target of Action
Valbenazine tosylate, also known as Valbenazine ditosylate, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a transporter that regulates the uptake of monoamines from the cytoplasm to the synaptic vesicle for storage and release .
Mode of Action
Valbenazine tosylate acts as a VMAT2 inhibitor . Although the exact mechanism of action is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This inhibition reduces the release of dopamine, thereby alleviating involuntary movements and other symptoms related to tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 by Valbenazine tosylate leads to a reduction in dopamine release . This action affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in motor control and reward .
Pharmacokinetics
Valbenazine tosylate is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite, and oxidative metabolism , primarily by CYP3A4/5 , to form mono-oxidized valbenazine and other minor metabolites . The peak plasma concentrations of valbenazine are achieved within 30–60 minutes following oral administration .
Result of Action
The inhibition of VMAT2 by Valbenazine tosylate results in a reduction of dopamine release . This leads to an alleviation of involuntary movements and other symptoms associated with tardive dyskinesia . The reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg .
Action Environment
The action of Valbenazine tosylate can be influenced by various environmental factors. For instance, individuals who are poor CYP2D6 metabolizers or those taking inhibitors of the liver enzymes CYP2D6 or CYP3A4 may be at risk for significant QT prolongation .
Analyse Biochimique
Biochemical Properties
Valbenazine tosylate plays a significant role in biochemical reactions by inhibiting VMAT2 . VMAT2 is responsible for transporting neurotransmitters such as dopamine from the cytosol into vesicles in neuronal cells . By inhibiting VMAT2, Valbenazine tosylate reduces the amount of dopamine available for release into the synapse, thereby modulating dopaminergic neurotransmission .
Cellular Effects
Valbenazine tosylate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating dopaminergic signaling pathways . By reducing the amount of dopamine released into the synapse, Valbenazine tosylate can alter cellular responses to dopamine, potentially affecting processes such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Valbenazine tosylate involves its binding to VMAT2, leading to the inhibition of this transporter . This prevents the transport of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. As a result, there is a decrease in the release of these neurotransmitters into the synapse, which can lead to changes in neuronal signaling .
Temporal Effects in Laboratory Settings
The effects of Valbenazine tosylate have been observed over time in laboratory settings. For instance, the reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg
Metabolic Pathways
Valbenazine tosylate is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite ([+]-α-HTBZ) and oxidative metabolism, primarily by CYP3A4/5, to form mono-oxidized Valbenazine and other minor metabolites .
Transport and Distribution
Given its mechanism of action as a VMAT2 inhibitor, it is likely that it is transported into neurons where it can exert its effects .
Subcellular Localization
The subcellular localization of Valbenazine tosylate is not explicitly documented. Given its role as a VMAT2 inhibitor, it is likely localized to the presynaptic terminals of neurons where VMAT2 is located
Méthodes De Préparation
Le tosylate de valbénazine est synthétisé par une série de réactions chimiques impliquant la modification de la tétrabénazine. La voie de synthèse implique généralement l'estérification de la valbénazine avec le chlorure de tosyle pour former le tosylate de valbénazine . Les méthodes de production industrielle visent à optimiser le rendement et la pureté grâce à des conditions réactionnelles contrôlées, notamment la température, le pH et le choix du solvant .
Analyse Des Réactions Chimiques
Le tosylate de valbénazine subit plusieurs types de réactions chimiques :
Oxydation : La valbénazine est métabolisée principalement par métabolisme oxydatif, impliquant des enzymes telles que CYP3A4/5.
Hydrolyse : L'ester valine de la valbénazine est hydrolysé pour former le métabolite actif ([+]-α-HTBZ).
Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de tosyle pour l'estérification et divers agents oxydants pour les réactions métaboliques . Les principaux produits formés à partir de ces réactions comprennent le métabolite actif ([+]-α-HTBZ) et d'autres métabolites mineurs .
Applications de recherche scientifique
Le tosylate de valbénazine a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter la dyskinésie tardive et la chorée associées à la maladie de Huntington.
Pharmacologie : Le composé est étudié pour sa pharmacocinétique, y compris son absorption, sa distribution, son métabolisme et son excrétion.
Mécanisme d'action
Le tosylate de valbénazine exerce ses effets en inhibant le VMAT2, un transporteur responsable de l'absorption des monoamines (telles que la dopamine) du cytoplasme dans les vésicules synaptiques pour le stockage et la libération . En inhibant le VMAT2, la valbénazine réduit la libération de dopamine, atténuant ainsi les symptômes de la dyskinésie tardive et de la chorée . Les voies moléculaires exactes impliquées sont encore à l'étude, mais l'inhibition réversible du VMAT2 est un mécanisme clé .
Comparaison Avec Des Composés Similaires
Le tosylate de valbénazine est souvent comparé à d'autres inhibiteurs du VMAT2, tels que :
Tétrabénazine : Le composé parent de la valbénazine, utilisé pour des indications similaires mais avec un profil d'innocuité et d'efficacité différent.
Deutétrabénazine : Un autre inhibiteur du VMAT2 avec une demi-vie plus longue et potentiellement moins d'effets secondaires.
Le tosylate de valbénazine est unique en son genre en raison de son inhibition sélective du VMAT2 et de ses propriétés pharmacocinétiques favorables, ce qui en fait un choix privilégié pour le traitement de la dyskinésie tardive et de la chorée .
Activité Biologique
Valbenazine tosylate, also known as NBI-98854, is a novel pharmaceutical agent developed primarily for the treatment of movement disorders such as tardive dyskinesia and other conditions associated with abnormal involuntary movements. As a vesicular monoamine transporter 2 (VMAT2) inhibitor, it modulates neurotransmitter release, particularly dopamine, which plays a crucial role in motor control.
Valbenazine tosylate selectively inhibits VMAT2, leading to a decrease in the vesicular storage of monoamines. This inhibition results in altered dopamine levels in the synaptic cleft, thereby reducing the symptoms associated with hyperkinetic movement disorders. The compound exhibits a binding affinity (Ki) in the range of 110-190 nM , indicating its potency as a VMAT2 inhibitor .
Table 1: Summary of Valbenazine Tosylate's Mechanism
Mechanism | Description |
---|---|
Target | Vesicular Monoamine Transporter 2 (VMAT2) |
Binding Affinity (Ki) | 110-190 nM |
Primary Action | Reduces dopamine release from presynaptic vesicles |
Clinical Applications
Valbenazine tosylate is primarily indicated for:
- Tardive Dyskinesia : Approved for managing this condition in adults.
- Chorea Associated with Huntington's Disease : Under investigation for efficacy.
- Trichotillomania : Currently in Phase II clinical trials .
- Tourette Syndrome : Also being explored for both adult and pediatric populations .
Case Studies and Clinical Trials
- Tardive Dyskinesia : In clinical trials, patients treated with valbenazine showed significant improvement in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo groups, demonstrating its efficacy in reducing dyskinetic movements.
- Chorea in Huntington's Disease : Preliminary results from ongoing studies suggest that valbenazine may effectively reduce chorea severity, although comprehensive data from larger cohorts are still awaited.
- Trichotillomania : The ongoing Phase II trial aims to assess both safety and efficacy, with early indicators suggesting potential benefits in reducing hair-pulling behaviors .
Table 2: Overview of Clinical Trials
Condition | Phase | Key Findings |
---|---|---|
Tardive Dyskinesia | Approved | Significant reduction in AIMS scores |
Chorea (Huntington's Disease) | Ongoing | Early signs of efficacy |
Trichotillomania | Phase II | Initial safety and efficacy evaluations underway |
Safety and Side Effects
Valbenazine tosylate is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include:
- Sedation
- Fatigue
- Dry mouth
- Constipation
In rare cases, it may lead to more severe effects such as QT prolongation and should be used cautiously in patients with pre-existing cardiac conditions.
Table 3: Side Effects Profile
Side Effect | Frequency |
---|---|
Sedation | Common |
Fatigue | Common |
Dry Mouth | Common |
Constipation | Common |
QT Prolongation | Rare |
Research Findings
Recent studies have highlighted the role of valbenazine tosylate not only in movement disorders but also its potential neuroprotective effects due to its modulation of dopamine pathways. Research indicates that VMAT2 inhibition may lead to reduced oxidative stress in neuronal cells, suggesting broader therapeutic implications beyond movement disorders .
Propriétés
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKAGLZHGYAMW-TZYFFPFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026308 | |
Record name | Valbenazine tosylate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639208-54-0 | |
Record name | Valbenazine tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valbenazine tosylate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valbenazine tosylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?
A1: Valbenazine tosylate is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, Valbenazine tosylate limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []
Q2: Are there any analytical methods available to quantify Valbenazine tosylate in pharmaceutical formulations?
A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of Valbenazine tosylate in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.